molecular formula C11H13NO5S B13467791 2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethanol

2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethanol

Cat. No.: B13467791
M. Wt: 271.29 g/mol
InChI Key: AQUDKZJNQICBSF-UHFFFAOYSA-N
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Description

2-{[1-(6-nitro-1,3-dioxaindan-5-yl)ethyl]sulfanyl}ethan-1-ol is a complex organic compound that features a nitro group, a dioxane ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(6-nitro-1,3-dioxaindan-5-yl)ethyl]sulfanyl}ethan-1-ol typically involves multiple steps:

    Formation of the 6-nitro-1,3-dioxaindan-5-yl moiety: This can be achieved through nitration of 1,3-dioxaindan derivatives under controlled conditions using nitric acid and sulfuric acid.

    Attachment of the ethyl group: The nitro-substituted dioxane can be reacted with ethylating agents such as ethyl bromide in the presence of a base like potassium carbonate.

    Introduction of the sulfanyl group: The ethylated product can then be treated with thiolating agents such as thiourea or hydrogen sulfide to introduce the sulfanyl group.

    Formation of the ethan-1-ol group: Finally, the compound can be reacted with ethylene oxide or similar reagents to introduce the ethan-1-ol group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The ethan-1-ol group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.

    Substitution: Thionyl chloride, phosphorus tribromide, sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives, ethers.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing nitro, sulfanyl, and dioxane functionalities.

    Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Its derivatives could be explored for potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[1-(6-nitro-1,3-dioxaindan-5-yl)ethyl]sulfanyl}ethan-1-ol would depend on its specific application. For example, if used as an enzyme inhibitor, the compound might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The nitro group could also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(6-nitro-1,3-benzodioxol-5-yl)-4,5-diphenyl-1H-imidazole: This compound shares the nitro and dioxane functionalities but differs in its imidazole ring structure.

    1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethanone: Similar nitro and dioxane groups but lacks the sulfanyl and ethan-1-ol functionalities.

Uniqueness

2-{[1-(6-nitro-1,3-dioxaindan-5-yl)ethyl]sulfanyl}ethan-1-ol is unique due to its combination of nitro, dioxane, sulfanyl, and ethan-1-ol groups

Properties

Molecular Formula

C11H13NO5S

Molecular Weight

271.29 g/mol

IUPAC Name

2-[1-(6-nitro-1,3-benzodioxol-5-yl)ethylsulfanyl]ethanol

InChI

InChI=1S/C11H13NO5S/c1-7(18-3-2-13)8-4-10-11(17-6-16-10)5-9(8)12(14)15/h4-5,7,13H,2-3,6H2,1H3

InChI Key

AQUDKZJNQICBSF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)SCCO

Origin of Product

United States

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